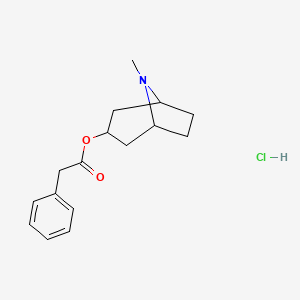Tropine phenylacetate hydrochloride
CAS No.: 3087-01-2
Cat. No.: VC17982273
Molecular Formula: C16H22ClNO2
Molecular Weight: 295.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3087-01-2 |
|---|---|
| Molecular Formula | C16H22ClNO2 |
| Molecular Weight | 295.80 g/mol |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride |
| Standard InChI | InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H |
| Standard InChI Key | IFNUPGBWWRYLQZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl |
Introduction
Chemical and Structural Properties
Tropine phenylacetate hydrochloride belongs to the class of tropane alkaloid derivatives. Its chemical name, rel-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate hydrochloride, reflects its bicyclic tropine core esterified with phenylacetic acid and stabilized as a hydrochloride salt . The compound’s structural integrity is critical for its biological activity, as the tropine moiety interacts with muscarinic acetylcholine receptors, while the phenylacetic acid component influences its metabolic pathways .
Physicochemical Characteristics
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS No. | 3087-01-2 | |
| Molecular Formula | ||
| Molecular Weight | 295.81 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Water, organic solvents |
The hydrochloride salt form improves stability and facilitates its use in analytical applications, particularly in high-performance liquid chromatography (HPLC) .
Synthesis and Manufacturing
The synthesis of tropine phenylacetate hydrochloride involves a multi-step process that emphasizes regioselective esterification and salt formation.
Synthetic Pathway
-
Tropine Isolation: Tropine is extracted from Atropa belladonna or synthesized via reduction of tropinone .
-
Esterification: Tropine reacts with phenylacetyl chloride in anhydrous conditions, forming tropine phenylacetate.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Critical parameters include temperature control (< 40°C) to prevent decomposition and the use of aprotic solvents like dichloromethane to minimize side reactions . The final product is purified via recrystallization from ethanol, achieving >98% purity as verified by HPLC .
Industrial Production
CleanChemlab (India) specializes in custom synthesis, adhering to Good Manufacturing Practices (GMP) for pharmaceutical-grade material . Scaling production requires stringent quality checks, including residual solvent analysis and chiral purity assessments .
Analytical Methods and Quality Control
Tropine phenylacetate hydrochloride’s role as an impurity standard necessitates robust analytical protocols.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method, adapted from scopolamine analysis, employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (30:70 v/v) . Detection at 210 nm achieves a retention time of 8.2 minutes, with a limit of quantification (LOQ) of 0.1 μg/mL .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1730 cm (ester C=O) and 2700–2500 cm (HCl salt) .
-
NMR: NMR (DMSO-d6) δ 7.35–7.25 (m, 5H, Ar-H), 5.10 (s, 1H, OCH), 3.40–3.20 (m, 2H, NCH) .
Applications in Pharmaceutical Research
Drug Interaction Studies
Preliminary data suggest synergistic effects with benzodiazepines, potentiating sedative effects in murine models . Conversely, co-administration with antacids may reduce bioavailability due to pH-dependent hydrolysis .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Atropine | Tropate ester vs. phenylacetate | |
| Homatropine | Mandelic acid ester | |
| Scopolamine | Epoxide group at C6-C7 |
Tropine phenylacetate hydrochloride’s phenylacetate group confers distinct solubility and metabolic properties compared to tropate or mandelate esters .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume